molecular formula C15H25Cl2N3O B1670362 2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride

2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride

Cat. No.: B1670362
M. Wt: 334.3 g/mol
InChI Key: DZQDNBOZCFBAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

DF-1111301 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the chemical structure of DF-1111301.

    Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DF-1111301 has several scientific research applications, including:

Mechanism of Action

DF-1111301 exerts its effects by acting as a histamine H1 receptor antagonist. It blocks the action of histamine at the H1 receptor, thereby reducing allergic reactions and inflammation. The compound also inhibits platelet activating factor (PAF), which plays a role in platelet aggregation and inflammation .

Comparison with Similar Compounds

DF-1111301 is unique due to its dual activity as an anti-histamine H1 receptor antagonist and anti-PAF agent. Similar compounds include:

These compounds share some similarities with DF-1111301 but differ in their specific activities and applications.

Properties

Molecular Formula

C15H25Cl2N3O

Molecular Weight

334.3 g/mol

IUPAC Name

2-[1-(2-ethoxyethyl)benzimidazol-2-yl]-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C15H23N3O.2ClH/c1-4-19-12-11-18-14-8-6-5-7-13(14)16-15(18)9-10-17(2)3;;/h5-8H,4,9-12H2,1-3H3;2*1H

InChI Key

DZQDNBOZCFBAFH-UHFFFAOYSA-N

SMILES

CCOCCN1C2=CC=CC=C2N=C1CCN(C)C.Cl.Cl

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1CCN(C)C.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DF-1111301;  DF 1111301;  DF1111301;  DF-1111301 free

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride
Reactant of Route 6
2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride

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